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Introduction
Ergovalinine, a prominent ergot alkaloid produced by endophytic fungi in tall fescue grass, is a

significant concern in the agricultural and veterinary sectors due to its toxic effects on livestock.

Rapid and reliable detection of ergovalinine is crucial for monitoring feed quality and ensuring

animal welfare. Immunoassays offer a powerful tool for this purpose, providing high sensitivity,

specificity, and speed. These application notes provide detailed protocols for the development

and application of two key immunoassay formats for the rapid detection of ergovalinine: a

Competitive Indirect Enzyme-Linked Immunosorbent Assay (CI-ELISA) and a Lateral Flow

Immunoassay (LFIA).

Principle of Ergovalinine Immunoassays
The detection of small molecules like ergovalinine, which are haptens (molecules that are not

immunogenic on their own), is typically achieved through competitive immunoassay formats. In

these assays, the ergovalinine in a sample competes with a labeled or immobilized

ergovalinine analog for binding to a limited number of specific anti-ergovalinine antibodies.

The resulting signal is inversely proportional to the concentration of ergovalinine in the

sample.
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Section 1: Competitive Indirect ELISA (CI-ELISA) for
Ergovalinine Detection
The CI-ELISA is a robust and sensitive method for the quantitative or semi-quantitative

determination of ergovalinine in various sample matrices.

Performance Characteristics
The following table summarizes the typical performance characteristics of a CI-ELISA for

ergovalinine using the monoclonal antibody EV5B3.[1]

Parameter Value Reference

Limit of Detection (LOD) 16 ng/g (in plant material) [1]

Antibody Monoclonal Antibody (EV5B3) [1]

Specificity

Specific for the distal cyclol

peptide moiety of ergovaline.

[1]

[1]

Correlation with HPLC Highly correlated [1]

Experimental Protocol: CI-ELISA
This protocol outlines the key steps for performing a CI-ELISA for ergovalinine detection.

1.2.1. Materials and Reagents

Ergovalinine standard

Anti-ergovalinine monoclonal antibody (e.g., EV5B3)[1]

Ergovalinine-BSA conjugate (for coating)

Goat anti-mouse IgG-HRP conjugate

96-well microtiter plates
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Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Phosphate Buffered Saline (PBS)

Wash Buffer (PBS with 0.05% Tween-20, PBST)

Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

Substrate Solution (e.g., TMB)

Stop Solution (e.g., 2M H₂SO₄)

Sample Extraction Buffer (e.g., 80% methanol)

Microplate reader

1.2.2. Sample Preparation: Extraction of Ergot Alkaloids from Tall Fescue

Grind dried tall fescue samples to a fine powder.

Weigh 100 mg of the ground sample into a microcentrifuge tube.

Add 1 mL of 80% methanol to the tube.

Vortex vigorously for 2 minutes.

Centrifuge at 10,000 x g for 10 minutes.

Carefully collect the supernatant for analysis. Dilute the supernatant in PBST as needed.

1.2.3. CI-ELISA Procedure

Coating: Dilute the ergovalinine-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL

to each well of a 96-well plate. Incubate overnight at 4°C.

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash

Buffer per well.

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.
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Competition:

Prepare a serial dilution of the ergovalinine standard in PBST.

In a separate plate or tubes, pre-incubate 50 µL of the diluted sample or standard with 50

µL of the anti-ergovalinine antibody (diluted in Blocking Buffer) for 30 minutes at 37°C.

Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and

blocked plate.

Incubate for 1 hour at 37°C.

Washing: Discard the solutions and wash the plate three times with Wash Buffer.

Secondary Antibody: Add 100 µL of goat anti-mouse IgG-HRP conjugate (diluted in Blocking

Buffer) to each well. Incubate for 1 hour at 37°C.

Washing: Discard the secondary antibody solution and wash the plate five times with Wash

Buffer.

Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the

dark for 15-30 minutes at room temperature.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Reading: Measure the absorbance at 450 nm using a microplate reader. The absorbance is

inversely proportional to the amount of ergovalinine in the sample.

Visualization of the CI-ELISA Workflow
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Plate Preparation Competitive Reaction Detection

1. Coating
(Ergovalinine-BSA) 2. Washing 3. Blocking 4. Pre-incubation

(Sample/Standard + Ab) 5. Competition Step 6. Washing 7. Secondary Ab
(Anti-Mouse HRP) 8. Washing 9. Substrate Addition

(TMB) 10. Stop Reaction 11. Read Absorbance
(450 nm)

Lateral Flow Strip Components

Detection Zone

Negative Sample (No Ergovalinine)

Positive Sample (Ergovalinine Present)

Sample Pad Conjugate Pad
(AuNP-Ab) Nitrocellulose Membrane Adsorbent Pad

Test Line
(Ergovalinine-BSA)

Control Line
(Goat anti-mouse IgG)

Sample Applied AuNP-Ab flows freely AuNP-Ab binds to Test Line
(Color Appears)

Excess AuNP-Ab binds to Control Line
(Color Appears)

Sample Applied Ergovalinine in sample binds to AuNP-Ab AuNP-Ab-Ergovalinine complex does NOT bind to Test Line
(No Color)

Excess AuNP-Ab binds to Control Line
(Color Appears)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15184027?utm_src=pdf-body-img
https://www.benchchem.com/product/b15184027?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/pdf/10.1080/09540109809354997
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15184027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes & Protocols for Rapid Ergovalinine
Detection Immunoassays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15184027#development-of-immunoassays-for-rapid-
ergovalinine-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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